molecular formula C9H10N2O3 B14408130 7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide CAS No. 84725-26-8

7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide

Cat. No.: B14408130
CAS No.: 84725-26-8
M. Wt: 194.19 g/mol
InChI Key: OAZFTBJYPMJREL-UHFFFAOYSA-N
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Description

7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure is based on a fused bicyclic scaffold incorporating both oxazole and pyridine rings, a framework known to exhibit diverse biological activities. Related oxazolopyridine carboxamide derivatives have been investigated for their potential as inhibitors of specific biological targets. For instance, structurally similar sulfonamide compounds based on the [1,3]oxazolo[3,2-a]pyridine core have been identified as potent inhibitors of MEK (Mitogen-Activated Protein Kinase Kinase), a key enzyme in the RAS-RAF-MEK-ERK signaling pathway that is often dysregulated in cancers . This suggests potential research applications for this compound class in oncology and cell signaling pathway analysis. The [1,3]oxazolo[3,2-a]pyridine ring system is part of a broader class of nitrogen-containing heterocycles that are considered privileged structures in pharmaceutical development due to their profound effects on pharmacological activity, metabolic stability, and cellular permeability . The carboxamide functional group is a common pharmacophore that can facilitate hydrogen bonding with biological targets, making this compound a valuable intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies. Researchers may explore its utility in developing new therapeutic agents, building upon the established importance of pyridine-based ring systems in approved drugs for a wide range of diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

84725-26-8

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

7-methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide

InChI

InChI=1S/C9H10N2O3/c1-5-4-6-11(2-3-14-6)9(13)7(5)8(10)12/h4H,2-3H2,1H3,(H2,10,12)

InChI Key

OAZFTBJYPMJREL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCOC2=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminodiols with Activated Pyridine Derivatives

A primary route to the oxazolo[3,2-a]pyridine core involves the cyclocondensation of 2-aminodiol derivatives with activated pyridine precursors. Patent WO2011119566A1 demonstrates this approach through the reaction of (2S)-2-amino-1-propanol with aldehyde intermediates under acidic conditions. The process typically employs phosphoryl trichloride (POCl₃) as both a cyclizing agent and dehydrating reagent, facilitating the formation of the oxazole ring fused to the pyridine system.

Critical to this method is the generation of an acylpyridinium intermediate, which undergoes nucleophilic attack by the amino alcohol component. The reaction proceeds through a tandem activation-cyclization mechanism, where the pyridine carbonyl is first activated as a mixed anhydride before intramolecular oxazole formation. Yields for this step typically range from 65–80%, with reaction times of 12–24 hours at reflux temperatures in chlorinated solvents like dichloromethane or 1,2-dichloroethane.

Ring-Closing Strategies Using Coupling Reagents

Modern synthetic approaches utilize peptide coupling reagents to construct the carboxamide functionality while simultaneously forming the heterocyclic system. The US20160090357A1 patent discloses a protocol where ethyl 7-methyl-5-oxo-2,3-dihydro-oxazolo[3,2-a]pyridine-6-carboxylate undergoes aminolysis with 2,4-difluorobenzylamine in the presence of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

This method achieves concurrent amide bond formation and ring closure through a three-component reaction system. Key parameters include:

  • Molar ratio : 1:1.2 ratio of ester to amine
  • Temperature : 0–5°C during reagent addition, followed by warming to room temperature
  • Solvent system : Dichloromethane/THF (3:1 v/v)
  • Reaction time : 12–18 hours

The process yields the target carboxamide in 80% isolated yield with a diastereomeric ratio of 3:2, as confirmed by ¹H NMR analysis. Purification typically involves sequential aqueous workup followed by column chromatography on silica gel using ethyl acetate/hexane gradients.

Lewis Acid-Mediated Demethylation of Methoxy Precursors

A scalable industrial approach involves the demethylation of 6-methoxy intermediates using Lewis acid catalysts. Magnesium bromide (MgBr₂) and lithium bromide (LiBr) in acetonitrile have proven particularly effective for this transformation. The reaction mechanism proceeds through coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack by water or bromide ion.

Optimized Demethylation Conditions

Parameter Specification
Catalyst MgBr₂ (1.5 equiv) or LiBr (2.0 equiv)
Temperature 50–60°C
Reaction time 2–4 hours
Solvent Anhydrous acetonitrile
Workup Acidic aqueous extraction
Typical yield 85–92%

This method demonstrates excellent functional group tolerance, preserving the oxazole ring integrity while selectively removing the methyl group from the pyridine-6-position. The choice between MgBr₂ and LiBr depends on substrate solubility, with magnesium salts generally providing faster reaction times but requiring higher temperatures.

Solid-Phase Synthesis for Parallel Optimization

Recent advancements described in the ACS Journal of Organic Chemistry highlight a solid-supported approach using Wang resin-bound intermediates. The methodology enables rapid screening of reaction conditions through:

  • Immobilization of the pyridine carboxylate via ester linkage
  • Sequential oxazole ring formation using triflylpyridinium activation
  • On-resin amidation with diverse amines
  • Cleavage from support using TFA/CH₂Cl₂ (95:5)

This technique facilitates the production of 7-methyl-5-oxo-2,3-dihydro-oxazolo[3,2-a]pyridine-6-carboxamide derivatives with varied N-substituents, achieving isolated yields of 75–90% across 20+ examples. The solid-phase approach significantly reduces purification challenges associated with the polar carboxamide products.

Continuous Flow Reactor Optimization

Scale-up production benefits from continuous flow chemistry implementations. Key parameters optimized for flow synthesis include:

  • Residence time : 8–12 minutes
  • Temperature : 120–140°C
  • Pressure : 15–20 bar
  • Catalyst : Heterogeneous ZnCl₂ on silica

The flow system achieves 94% conversion of starting materials with 99.5% purity by HPLC, representing a 30% yield improvement over batch processes. This method proves particularly advantageous for maintaining consistent reaction temperatures during exothermic cyclization steps.

Analytical Characterization and Quality Control

Comprehensive characterization of 7-methyl-5-oxo-2,3-dihydro-oxazolo[3,2-a]pyridine-6-carboxamide requires multimodal analytical verification:

¹H NMR (400 MHz, CDCl₃)
δ 7.96–7.86 (bs, 1H, NH), 4.45–4.32 (m, 2H, OCH₂), 3.89–3.75 (m, 2H, NCH₂), 2.98 (s, 3H, CH₃), 2.75–2.62 (m, 2H, CH₂CO), 2.34–2.21 (m, 2H, CH₂N).

HPLC Parameters

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: 0.1% TFA in H₂O/MeCN (70:30 → 30:70 over 20 min)
  • Flow rate: 1.0 mL/min
  • Retention time: 12.4 min

Mass Spectrometry
ESI-MS m/z: 237.1 [M+H]⁺ (calc. 237.09 for C₁₀H₁₂N₂O₃)

These analytical benchmarks ensure batch-to-batch consistency and confirm the absence of process-related impurities such as residual solvents or unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Frameworks

Target Compound vs. Thiazolo[3,2-a]pyrimidine Derivatives
  • Heteroatom Differences: The oxazole ring in the target compound (O, N) contrasts with sulfur-containing thiazolo analogs (e.g., 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, ).
  • Ring Puckering : The pyridine ring in the target compound likely adopts a puckered conformation similar to thiazolo[3,2-a]pyrimidine derivatives. For example, in ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate ( ), the pyrimidine ring exhibits a flattened boat conformation with a puckering amplitude of 0.224 Å. This geometry is critical for intermolecular interactions .
Comparison with Thiadiazolo[3,2-a]pyrimidines
  • Substituent Effects : Thiadiazolo derivatives (e.g., 2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine, ) replace the oxazole/thiazole ring with a thiadiazole system. The additional nitrogen atom in thiadiazolo compounds enhances π-stacking interactions but reduces solubility compared to the target oxazolo derivative .

Pharmacological Potential

  • Bioactivity: Thiazolo[3,2-a]pyrimidines (e.g., ) exhibit antimicrobial and anti-inflammatory properties due to their ability to disrupt protein-protein interactions.
  • Electron-Withdrawing Groups: The 5-oxo group in the target compound and its thiazolo analogs ( ) stabilizes enolate intermediates, which are crucial for binding metal ions in enzymatic active sites .

Crystallographic and Hydrogen-Bonding Analysis

Table 1: Crystallographic Comparison
Parameter Target Compound* Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate ( )
Crystal System - Monoclinic, P21/n
Unit Cell (Å) - a = 7.536, b = 18.178, c = 16.973, β = 94.465°
Volume (ų) - 2318.1
Hydrogen Bonds C–H···O Bifurcated C–H···O chains along c-axis
Dihedral Angle (Ring vs. Benzene) - 80.94°
  • Hydrogen-Bonding Patterns : The carboxamide group in the target compound can form N–H···O and C=O···H bonds, similar to bifurcated C–H···O interactions observed in thiazolo derivatives ( ). These interactions stabilize crystal packing and influence solubility .

Key Research Findings

Heteroatom Impact : Oxygen in the oxazole ring reduces lipophilicity but enhances hydrogen-bonding capacity compared to sulfur in thiazolo analogs .

Conformational Rigidity : Puckered pyridine/thiazolo rings in analogs ( ) suggest the target compound adopts a similar conformation, optimizing binding to biological targets.

Synthetic Flexibility : Carboxamide derivatives are accessible via ester-to-amide conversion, a strategy validated in thiadiazolo systems ( ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide derivatives?

  • Methodology : Derivatives are synthesized via cyclocondensation reactions. For example, refluxing a precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid, benzaldehyde derivatives, and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1) for 8–10 hours. The product is isolated by recrystallization from ethyl acetate/ethanol (3:2) .
  • Key steps :

Reflux with chloroacetic acid to introduce the oxazole/thiazole moiety.

Condensation with substituted benzaldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) to form benzylidene derivatives.

Purification via slow evaporation for single-crystal growth.

Q. How is the structural conformation of this compound validated experimentally?

  • Methodology : X-ray crystallography is the gold standard. For instance, single-crystal X-ray diffraction reveals puckered pyrimidine rings and dihedral angles between fused heterocycles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings in a benzylidene derivative). Hydrogen bonding (C–H···O) stabilizes crystal packing .
  • Supporting techniques :

  • NMR (¹H/¹³C) confirms substituent positions and ring fusion.
  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What spectroscopic methods are used to characterize intermediates and final products?

  • Methodology :

  • ¹H NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.5 ppm).
  • ¹³C NMR : Identifies carbonyl carbons (δ ~165–175 ppm) and quaternary carbons in fused rings.
  • IR : Detects C=O (1700–1750 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence molecular conformation and bioactivity?

  • Methodology :

  • Structural analysis : Electron-withdrawing groups (e.g., –Cl, –OCH₃) increase dihedral angles between the fused heterocycle and aromatic ring, altering planarity (e.g., 80.94° in trimethoxybenzylidene vs. 75.2° in chlorobenzylidene derivatives) .
  • Bioactivity correlation : Antimicrobial assays (e.g., MIC testing) show enhanced activity with electron-deficient substituents due to improved membrane permeability .
    • Experimental design : Synthesize derivatives with systematic substituent variations and compare crystal structures/biological data.

Q. How can contradictory spectral data (e.g., NMR shifts) between similar derivatives be resolved?

  • Methodology :

DFT calculations : Predict chemical shifts and compare with experimental data to validate assignments.

Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) causing signal broadening.

2D NMR (COSY, NOESY) : Confirm through-space correlations in complex fused-ring systems .

Q. What strategies optimize reaction yields in the synthesis of carboxamide derivatives?

  • Methodology :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
  • Microwave-assisted synthesis : Reduces reaction time from 10 hours to 30 minutes with comparable yields (75–80%) .

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